molecular formula C9H11NO2 B8462824 8-Azaspiro[4.5]dec-2-ene-7,9-dione

8-Azaspiro[4.5]dec-2-ene-7,9-dione

Cat. No.: B8462824
M. Wt: 165.19 g/mol
InChI Key: YOTVBBIZZXZRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Structural Classification of the 8-Azaspiro[4.5]dec-2-ene-7,9-dione Scaffold

This compound is an organic molecule characterized by its distinct spirocyclic framework. Structurally, it is a heterocyclic compound featuring a bicyclic system where two rings are joined by a single common atom, known as the spiro atom. tandfonline.com The core of this molecule is the 8-azaspiro[4.5]decane system, which consists of a five-membered cyclopentane (B165970) ring and a six-membered piperidine (B6355638) ring sharing a quaternary carbon atom.

The nomenclature "this compound" precisely describes its structure:

8-Aza : Indicates the presence of a nitrogen atom at the 8th position of the spirocyclic system.

spiro[4.5] : Denotes the spirocyclic nature of the compound, with the numbers indicating the number of carbon atoms in each ring linked to the spiro atom (five in the cyclopentane ring and six in the piperidine ring).

dec : Refers to the total of ten atoms in the bicyclic ring system.

-2-ene : Specifies the location of a double bond within the cyclopentene (B43876) ring.

-7,9-dione : Indicates the presence of two ketone functional groups at the 7th and 9th positions of the piperidine ring.

This unique combination of a spiro-junction, a heterocyclic ring, and specific functional groups defines the this compound scaffold and distinguishes it within the broader class of spiro compounds.

Structural Feature Description
Core Scaffold 8-Azaspiro[4.5]decane
Ring System Bicyclic, Spirocyclic
Component Rings Cyclopentene, Piperidine
Heteroatom Nitrogen (at position 8)
Key Functional Groups Alkene (at C2-C3), Dione (B5365651) (at C7, C9)

Significance of Spirocyclic Systems in Contemporary Organic Chemistry and Drug Discovery

Spirocyclic systems are of considerable interest in modern organic chemistry and medicinal chemistry due to their inherent three-dimensionality. tandfonline.combldpharm.com Unlike planar aromatic systems, the rigid, non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets such as proteins and enzymes. tandfonline.com This three-dimensional character is often associated with improved physicochemical properties and better pharmacokinetic profiles in drug candidates. tandfonline.com

The introduction of a spirocyclic scaffold can modulate key properties of a molecule, including:

Solubility : The sp3-rich nature of spirocycles can lead to increased water solubility compared to their flatter, aromatic counterparts. tandfonline.com

Lipophilicity : The replacement of planar fragments with spirocycles can decrease lipophilicity, a desirable trait in drug design. tandfonline.com

Metabolic Stability : The rigid conformation of spirocycles can protect certain parts of a molecule from metabolic degradation, thereby increasing its stability in the body. tandfonline.com

Conformational Rigidity : The locked conformation of spirocyclic systems can reduce the entropic penalty upon binding to a target, potentially leading to higher potency and selectivity. tandfonline.comresearchgate.net

The growing number of clinical candidates and approved drugs containing spirocyclic motifs underscores their importance in drug discovery. researchgate.net

Historical Development and Evolution of Research on Azaspiro[4.5]decane-7,9-dione Derivatives

Research into azaspiro[4.5]decane derivatives has a history spanning several decades, with early interest largely driven by their potential applications in medicinal chemistry. The parent compound, 8-azaspiro[4.5]decane-7,9-dione, has served as a key building block in the synthesis of various biologically active molecules. wikipedia.org

A significant milestone in the research of this class of compounds was the development of buspirone (B1668070), an anxiolytic agent. Buspirone features an 8-azaspiro[4.5]decane-7,9-dione moiety connected to a piperazine (B1678402) ring. nih.gov The success of buspirone spurred further investigation into related structures, with researchers synthesizing and evaluating a wide range of derivatives for their activity at various receptors, particularly serotonin (B10506) receptors. nih.gov

Early synthetic methods for the 8-azaspiro[4.5]decane-7,9-dione core often involved the reaction of 1,1-cyclopentanediacetic acid or its derivatives with ammonia (B1221849) or primary amines. google.com Over time, more efficient and versatile synthetic routes have been developed, allowing for the creation of a diverse library of derivatives with different substituents on both the nitrogen atom and the carbocyclic ring. These synthetic advancements have been crucial in exploring the structure-activity relationships within this compound class.

Scope and Academic Focus of Investigations on this compound

While the saturated 8-azaspiro[4.5]decane-7,9-dione system has been extensively studied, research specifically on the unsaturated analog, this compound, is more niche. The introduction of the double bond in the cyclopentene ring introduces a degree of conformational rigidity and alters the electronic properties of the molecule, opening up new avenues for investigation.

The primary academic focus on this compound and its derivatives appears to be centered on:

Synthetic Methodology : The development of novel and efficient synthetic routes to access this specific unsaturated spirocyclic scaffold. This includes exploring different starting materials and reaction conditions to control the stereochemistry and regiochemistry of the double bond.

Chemical Reactivity : Investigating the reactivity of the alkene and dione functionalities within this constrained spirocyclic framework. This could involve exploring reactions such as cycloadditions, epoxidations, or reductions to generate further structural diversity.

Biological Evaluation : While less documented than its saturated counterpart, there is an interest in the potential biological activities of this compound derivatives. This includes screening for activity against various biological targets, leveraging the unique three-dimensional shape imparted by the spirocyclic core.

The research on this compound represents a focused effort to expand the chemical space of spirocyclic compounds and to understand how subtle structural modifications, such as the introduction of unsaturation, can influence their chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

8-azaspiro[4.5]dec-2-ene-7,9-dione

InChI

InChI=1S/C9H11NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-2H,3-6H2,(H,10,11,12)

InChI Key

YOTVBBIZZXZRGG-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC12CC(=O)NC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 8 Azaspiro 4.5 Dec 2 Ene 7,9 Dione and Its Derivatives

Traditional Synthetic Approaches to the 8-Azaspiro[4.5]decane-7,9-dione Core

Direct Cyclization and Condensation Reactions for Azaspiro[4.5]decane-7,9-dione Formation

A straightforward and traditional method for the synthesis of the saturated 8-azaspiro[4.5]decane-7,9-dione core involves the direct reaction of 1,1-cyclopentanediacetic acid (also referred to as 1,1-pentamethylene oxalic acid) with urea (B33335). google.com This condensation reaction is typically carried out at elevated temperatures, ranging from 150-200 °C, with stirring for a period of 0.5 to 2 hours. google.com The molar ratio of 1,1-cyclopentanediacetic acid to urea is generally between 1:1.1 and 1:1.6. google.com Following the reaction, the crude product is purified by recrystallization from ethanol (B145695) with activated carbon to yield the white crystalline 8-azaspiro[4.5]decane-7,9-dione. google.com This method is noted for its use of inexpensive starting materials and relatively simple procedure, making it suitable for larger-scale production. google.com

Another example of condensation for a related spiro system involves the reaction of malonic acid and cyclopentanone (B42830) in the presence of acetic anhydride (B1165640) and sulfuric acid to form 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com This intermediate can then be further reacted with various aldehydes. mdpi.com

Three-component condensation reactions have also been employed to construct azaspiro[4.5]decane systems. For instance, the condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid can yield 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net

Table 1: Traditional Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

Reactant 1 Reactant 2 Conditions Product Yield Reference
1,1-Cyclopentanediacetic acid Urea 150-200 °C, 0.5-2 h 8-Azaspiro[4.5]decane-7,9-dione 80.1-89.5% google.com

Strategies for Introducing Unsaturation into the Spiro[4.5]decane Ring System

Introducing unsaturation into the spiro[4.5]decane ring system can be achieved through various methods. One common approach is the use of a ring-closing metathesis (RCM) reaction. epa.gov This powerful reaction has been utilized in the formal total synthesis of natural products like acorone (B159258) and isoacorones, which feature the spiro[4.5]decane skeleton. epa.gov

Another strategy involves the alkylation of the pre-formed 8-azaspiro[4.5]decane-7,9-dione. For example, reaction with 1,4-dibromobutane (B41627) in the presence of an acid binder like sodium hydride or potassium carbonate in an inert solvent can introduce a functionalized butyl chain at the nitrogen atom. google.com While this doesn't directly create a double bond within the spirocyclic core, it demonstrates a common method for further functionalization which could be a precursor to elimination reactions to introduce unsaturation.

Advanced Synthetic Strategies for 8-Azaspiro[4.5]dec-2-ene-7,9-dione

Modern synthetic chemistry offers a range of sophisticated techniques for the construction of complex molecules like this compound, often with high efficiency and stereocontrol.

Multi-Component Reactions (MCRs) in Azaspiro[4.5]decane-7,9-dione Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov These reactions are advantageous due to their atom economy, step efficiency, and reduced waste generation. researchgate.netresearchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for the synthesis of heterocyclic compounds. researchgate.netnih.gov A one-pot tandem Ugi four-component reaction (U-4CR) has been developed for the synthesis of azaspiro[4.5]trienones. researchgate.net The Petasis reaction, a variation of the Mannich reaction, utilizes boronic acids and is another example of a key MCR in modern synthesis. nih.gov

Metal-Catalyzed Cycloaddition and Cycloisomerization for Spirocyclic Systems

Transition metal catalysis provides a powerful platform for the synthesis of spirocycles. researchgate.netrsc.org Palladium-hydride catalyzed cycloaddition of 1,3-enynes represents a direct, atom-economical, and enantioselective method for spirocycle synthesis. researchgate.net Similarly, ruthenium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with acetylene (B1199291) offers an efficient route to spirocyclic phthalans. acs.org

Metal-catalyzed cycloisomerization reactions of enynes and dienes are another potent strategy for constructing spirocyclic frameworks. rsc.orgrsc.org Platinum and gold complexes have shown remarkable ability to initiate these transformations. rsc.org For instance, a gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to produce densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net Nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles provides an enantioselective route to α-spirocyclic lactones. nih.gov

Table 2: Examples of Metal-Catalyzed Spirocycle Synthesis

Catalyst/Metal Reaction Type Substrates Product Type Reference
Palladium/WingPhos Enantioselective Cycloaddition 1,3-Enynes Spirocycles researchgate.net
Ruthenium [2+2+2] Cycloaddition 1,6-Diynes, Acetylene Spirocyclic Phthalans acs.org
Gold(I) Vinylogous Conia-Ene 4-Alkyne tethered cyclohex-2-enones Spiro[4.5]deca-1,6-diene-8-ones researchgate.net
Nickel/Mandyphos α-Spirocyclization Lactone enolates, Aryl nitriles α-Spirocyclic Lactones nih.gov
Iridium/Brønsted Acid Asymmetric [4+2] Cycloaddition Cyclic enamides, 2-(1-hydroxyallyl)phenols Spiro-N,O-ketals rsc.org

Photomediated and Radical-Initiated Spirocyclization Pathways

Photomediated and radical-initiated reactions have emerged as powerful methods for constructing spirocyclic systems under mild conditions. acs.orgrsc.org These reactions often proceed through radical intermediates, which can undergo cyclization to form the spirocyclic core. rsc.orgnih.gov

Visible-light-induced photoredox catalysis can be used to generate carbamoyl (B1232498) radicals, which then trigger a dearomative spirocyclization to access spiro-cyclohexadiene oxindoles. acs.org Strain-enabled radical spirocyclization cascades, initiated by blue light irradiation, provide rapid access to functionalized spirocyclobutyl lactams. rsc.orgnih.gov These reactions often exhibit high chemoselectivity and functional group tolerance. rsc.orgnih.gov Radical-initiated pathways have also been proposed for the formation of various heterocyclic compounds in prebiotic environments, highlighting the fundamental nature of these reactions. nih.gov Metal- and additive-free conditions can sometimes be achieved, as demonstrated in the N-centered radical-initiated spirocyclization of biaryl ynones. rsc.org

Stereoselective and Asymmetric Synthesis of Chiral 8-Azaspiro[4.5]decane-7,9-dione Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, with profound implications for the development of therapeutic agents. For derivatives of 8-Azaspiro[4.5]decane-7,9-dione, the creation of a chiral center at the spiro carbon or other positions on the rings is of considerable interest. While specific, documented examples of the asymmetric synthesis of 8-Azaspiro[4.5]decane-7,9-dione are not extensively reported in publicly available literature, general strategies in asymmetric synthesis can be extrapolated and applied to this system.

Promising approaches often involve the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the reacting system to guide the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. For instance, methods involving chiral N-tert-butanesulfinyl imines have been successfully employed in the stereoselective synthesis of other spiro-nitrogenous heterocycles and could potentially be adapted for the synthesis of chiral 8-Azaspiro[4.5]decane-7,9-dione derivatives.

Another powerful strategy is the use of chiral catalysts. These can be metal complexes with chiral ligands or organocatalysts that can induce enantioselectivity in a reaction. For example, catalytic asymmetric hydrogenation using complexes of ruthenium with chiral phosphine (B1218219) ligands like BINAP has proven effective in creating chiral centers in various molecules and could be a viable route for the stereoselective reduction of a precursor to a chiral 8-Azaspiro[4.5]decane-7,9-dione derivative.

Intramolecular cyclization reactions of appropriately designed acyclic precursors containing a chiral element are also a common tactic. This chiral element could be introduced via an asymmetric reaction earlier in the synthetic sequence, and its stereochemical information would then be transferred during the formation of the spirocyclic system.

Optimization of Synthetic Protocols for Research and Potential Scale-Up

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires meticulous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high yield. For 8-Azaspiro[4.5]decane-7,9-dione, which is a key intermediate in the synthesis of the anxiolytic drug Buspirone (B1668070), such optimization is of paramount importance. ontosight.ai

A patented method for the preparation of 8-Azaspiro[4.5]decane-7,9-dione highlights a direct approach suitable for industrial production. google.com This method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures. google.com The protocol is noted for its use of inexpensive raw materials and relatively short reaction times, making it economically viable for large-scale synthesis. google.com

Key parameters that have been optimized in this process include the molar ratio of reactants, reaction temperature, and reaction time. The purification of the crude product via recrystallization with ethanol and activated carbon is also a critical step to obtain the final product with high purity. google.com

Below is a data table summarizing the optimized reaction conditions from the aforementioned patent for the synthesis of 8-Azaspiro[4.5]decane-7,9-dione:

Table 1: Optimized Conditions for the Synthesis of 8-Azaspiro[4.5]decane-7,9-dione[2]

Parameter Optimized Value
Reactants 1,1-Pentamethylene oxalic acid and Urea
Molar Ratio (Acid:Urea) 1:1.1 to 1:1.6
Reaction Temperature 150-200 °C
Reaction Time 0.5-2 hours
Recrystallization Solvent 30-60% Ethanol
Yield 80.1-89.5%
Melting Point 154-156 °C

Further optimization is often focused on the subsequent alkylation of the 8-Azaspiro[4.5]decane-7,9-dione core, for example, in the synthesis of Buspirone precursors like 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. google.com In this step, the choice of solvent, base, and the stoichiometry of the alkylating agent are critical. Inert polar solvents such as dimethylformamide (DMF) or alcohols are often preferred. google.com The use of an appropriate acid binder like potassium carbonate or triethylamine (B128534) is also crucial for driving the reaction to completion. google.com For potential scale-up, considerations would include minimizing the use of hazardous solvents, exploring one-pot procedures to reduce processing steps, and ensuring efficient purification methods that can handle large volumes.

Chemical Reactivity and Transformations of the 8 Azaspiro 4.5 Dec 2 Ene 7,9 Dione System

Electrophilic and Nucleophilic Reactions at the Nitrogen Center of 8-Azaspiro[4.5]decane-7,9-dione

The nitrogen atom within the 8-azaspiro[4.5]decane-7,9-dione structure is part of an imide functional group. The presence of two adjacent carbonyl groups significantly influences its reactivity. The electron-withdrawing nature of the carbonyls reduces the electron density and basicity of the nitrogen atom compared to a simple amine. However, the nitrogen's lone pair of electrons allows it to function as a nucleophile, particularly in the presence of strong electrophiles.

Nucleophilic Reactivity: The nitrogen atom can be deprotonated by a suitable base to form an anion, which then acts as a potent nucleophile in alkylation reactions. A common synthetic strategy involves the reaction of 8-azaspiro[4.5]decane-7,9-dione (also known as 3,3-tetramethyleneglutarimide) with alkyl halides to form N-substituted derivatives. google.com For instance, the alkylation with 1,4-dibromobutane (B41627) is a key step in the synthesis of more complex molecules. google.com This reaction is typically carried out in an inert solvent in the presence of an acid binder like potassium carbonate or sodium hydride. google.com

This nucleophilic character is fundamental to the synthesis of pharmacologically important compounds. The anxiolytic drug buspirone (B1668070), for example, is an 8-azaspiro[4.5]decane-7,9-dione derivative. Its synthesis involves the reaction of an N-substituted butyl piperazine (B1678402) moiety with the spirocyclic core, highlighting the nitrogen's role as a reactive center. google.comnih.gov

Electrophilic Reactivity: Direct electrophilic attack on the nitrogen atom is generally not favored due to its already electron-deficient nature. Reactions that would render the nitrogen electrophilic, such as the formation of N-haloimides, are theoretically possible but less common in the documented chemistry of this specific scaffold.

Reactivity of the α,β-Unsaturated Carbonyl System within the Dec-2-ene Moiety

The dec-2-ene moiety contains an α,β-unsaturated ketone, a conjugated system that exhibits characteristic reactivity at both the carbonyl carbon (C-2) and the β-carbon (C-4). wikipedia.orglibretexts.org Nucleophilic attack can occur via two primary pathways: direct addition (1,2-addition) to the carbonyl group or conjugate addition (1,4-addition or Michael addition) to the carbon-carbon double bond. libretexts.orgpressbooks.pubopenstax.org

The resonance structures of the enone system show that a partial positive charge resides on both the carbonyl carbon and the β-carbon, making both sites electrophilic. pressbooks.pub The preferred pathway is largely determined by the nature of the nucleophile. libretexts.org

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly. libretexts.org This reaction is typically fast and irreversible, leading to the formation of an allylic alcohol after protonation.

1,4-Addition (Conjugate Addition): Weaker, "soft" nucleophiles, including amines, water, and organocuprates (Gilman reagents), preferentially attack the β-carbon. libretexts.orgpressbooks.pub This pathway is often reversible and under thermodynamic control, resulting in the formation of a stable ketone product after the intermediate enolate is protonated. libretexts.orgopenstax.org

The table below summarizes the expected reactivity with different classes of nucleophiles.

Nucleophile TypePredominant Reaction PathwayResulting Product after Protonation
Strong (e.g., RMgX, RLi)1,2-AdditionAllylic Alcohol
Weak (e.g., R₂CuLi, R₂NH, H₂O, CN⁻)1,4-Addition (Conjugate Addition)Saturated Ketone

This dual reactivity allows for selective functionalization of either the carbonyl group or the alkene, expanding the synthetic utility of the 8-azaspiro[4.5]dec-2-ene-7,9-dione core.

Derivatization Strategies through Functional Group Interconversions on the Azaspiro[4.5]dec-2-ene-7,9-dione Core

Derivatization of the this compound core can be achieved through various functional group interconversions, primarily targeting the nitrogen center and the dione (B5365651) carbonyls. These strategies are crucial for creating analogues with modified properties. nih.gov

N-Derivatization: As discussed in section 3.1, N-alkylation and N-arylation are primary methods for derivatization. google.com This is exemplified by the synthesis of numerous biologically active compounds where different substituents are attached to the imide nitrogen. nih.govresearchgate.net

Carbonyl Group Modifications: The two ketone groups of the dione functionality are also targets for interconversion. Based on standard ketone chemistry and studies on related spiro systems, several derivatization strategies are possible: nih.gov

Reduction: Selective reduction of one or both carbonyl groups to hydroxyl groups can be achieved using various reducing agents.

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can convert the carbonyl groups into oximes or hydrazones, respectively. nih.gov

Ketalization/Thioketalization: Protection of one or both carbonyls as ketals or dithioketals can be used to modulate reactivity at other sites. nih.gov

Wittig and Related Reactions: Conversion of a carbonyl group to a methylene (B1212753) group (C=CH₂) is a feasible modification. nih.gov

The table below presents examples of derivatives synthesized from the related 8-azaspiro[4.5]decane-7,9-dione scaffold.

Starting MaterialReagent(s)DerivativeReference
8H-8-Azaspiro[4.5]decane-7,9-dione1,4-Dibromobutane, K₂CO₃8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione google.com
8-(4-Piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione2-ChloropyrimidineBuspirone google.com
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione1,2,3,4-Tetrahydroisoquinoline8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione nih.gov

These strategies collectively provide a powerful toolkit for generating a diverse library of compounds from the core azaspiro[4.5]dec-2-ene-7,9-dione structure.

Mechanistic Investigations of Reaction Pathways Involving the Spiro Junction and Dione Functionality

The reaction mechanisms involving the this compound system are governed by the electronic properties of its constituent functional groups.

Mechanism of N-Alkylation: The alkylation at the nitrogen center typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. After deprotonation with a base, the resulting imide anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the leaving group. google.com

Mechanism of Conjugate Addition: The 1,4-addition to the α,β-unsaturated system begins with the nucleophilic attack at the electron-deficient β-carbon. libretexts.orgpressbooks.pub This forms a resonance-stabilized enolate intermediate where the negative charge is delocalized over the oxygen atom and the α-carbon. openstax.org Subsequent protonation of this enolate, typically at the α-carbon, leads to the thermodynamically stable saturated ketone product, a process known as tautomerization if the initial O-protonated enol is formed. libretexts.orgyoutube.com

The spiro junction itself is generally unreactive, serving as a rigidifying structural element. However, its presence creates a unique three-dimensional structure that can influence the stereochemical outcome of reactions. The dione functionality is critical not only for its own reactivity but also for activating the nitrogen atom. In a biological context, the terminal cycloimide moiety of buspirone and its analogs has been shown to be crucial for forming a bioactive complex with serotonin (B10506) receptors, indicating its direct involvement in molecular interactions. nih.gov

Rearrangement and Ring Expansion/Contraction Reactions of the Azaspiro[4.5]decane Framework

While specific examples involving this compound are not extensively documented, the azaspiro[4.5]decane framework can theoretically undergo various skeletal rearrangements, including ring expansion and contraction, which are powerful methods for accessing novel cyclic systems. wikipedia.orgetsu.edu

Ring Expansion:

Tiffeneau-Demjanov Rearrangement: If a hydroxymethyl group were installed on the cyclopentane (B165970) ring adjacent to the spiro center, treatment with nitrous acid could induce a ring expansion to an azaspiro[5.5]undecane system via a carbocation rearrangement. wikipedia.org

Beckmann or Schmidt Rearrangement: Conversion of one of the cyclohexanedione carbonyls to an oxime (for Beckmann) or reaction with hydrazoic acid (for Schmidt) could lead to the insertion of a nitrogen atom, expanding the six-membered ring to a seven-membered caprolactam ring. wikipedia.org

A ring expansion approach has been demonstrated for the construction of azaspiro[4.5]decane skeletons from benzocyclobutenols, highlighting the feasibility of such transformations in building this core structure. oup.com

Ring Contraction:

Favorskii Rearrangement: If an α-haloketone derivative were prepared from the cyclohexanedione moiety, treatment with a base could trigger a Favorskii rearrangement. This would lead to the contraction of the six-membered ring, potentially yielding an 8-azaspiro[4.4]nonane derivative with a carboxylic acid functional group. wikipedia.org

Wolff Rearrangement (Arndt-Eistert Reaction): Conversion of a carboxylic acid derivative on the ring to an α-diazoketone, followed by a Wolff rearrangement, is a classic method for one-carbon ring contraction. wikipedia.orgmsu.edu

These rearrangement reactions, though requiring specific precursor functionalization, represent viable pathways for fundamentally altering the spirocyclic framework and accessing new chemical space.

Structural Elucidation and Spectroscopic Characterization of 8 Azaspiro 4.5 Dec 2 Ene 7,9 Dione

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 8-Azaspiro[4.5]dec-2-ene-7,9-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete structural assignment.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons of the cyclohexene (B86901) ring, the methylene (B1212753) protons adjacent to the carbonyl groups and the nitrogen atom, and the protons of the spirocyclic core. The coupling patterns and chemical shifts of these protons would provide crucial information about their connectivity and spatial relationships.

The ¹³C NMR spectrum would complement the ¹H data by identifying the chemical shifts of all unique carbon atoms, including the carbonyl carbons of the dione (B5365651), the spiro carbon, the olefinic carbons, and the various methylene carbons in the five- and six-membered rings.

However, a thorough search of scientific literature and chemical databases did not yield any specific ¹H or ¹³C NMR data for this compound. While data exists for the saturated analog, 8-Azaspiro[4.5]decane-7,9-dione, and its derivatives, this information is not directly applicable to the unsaturated target compound.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2/H-35.5 - 6.0m-
H-1/H-42.2 - 2.6m-
H-6/H-102.5 - 2.9m-
H-1'2.0 - 2.4m-
NH7.5 - 8.5br s-

Note: This table is a hypothetical representation and is not based on experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Hypothetical Chemical Shift (ppm)
C=O (C-7, C-9)170 - 180
C-2/C-3120 - 130
Spiro C (C-5)50 - 60
C-1/C-430 - 40
C-6/C-1040 - 50

Note: This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation of the molecular ion in the mass spectrometer would be expected to proceed through characteristic pathways, such as retro-Diels-Alder reactions in the cyclohexene ring or cleavage of the succinimide (B58015) ring. Analysis of these fragment ions would help to piece together the structure of the molecule.

Despite its importance, no specific mass spectrometry data or fragmentation analysis for this compound could be located in the reviewed literature.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a straightforward yet powerful method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands.

Key expected absorptions would include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ for the amine proton.

C=O stretching: Strong, sharp bands around 1700-1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the dione carbonyl groups.

C=C stretching: A band in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond in the cyclohexene ring.

C-N stretching: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the carbon-nitrogen bonds.

A comprehensive search did not yield any published IR spectra for this compound.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch1700 - 1750
C=C Stretch1640 - 1680
C-N Stretch1000 - 1300

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

X-ray Crystallography for Precise Three-Dimensional Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique would be invaluable for confirming the spirocyclic nature of this compound and for determining the conformation of the five- and six-membered rings.

The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality. There are no published reports of the synthesis and successful crystallographic analysis of this compound. While a patent exists describing the preparation of the saturated analog, 8-Azaspiro[4.5]decane-7,9-dione, no crystal structure is provided. google.com

Advanced Spectroscopic Techniques for Investigating Conformational Dynamics and Chirality

Advanced spectroscopic techniques could provide deeper insights into the dynamic and stereochemical properties of this compound. For instance, variable-temperature NMR studies could be used to investigate the conformational flexibility of the rings and to determine the energy barriers for ring inversion.

Furthermore, as this compound is a chiral molecule, techniques such as circular dichroism (CD) spectroscopy could be employed to study its chiroptical properties, provided a single enantiomer can be isolated or synthesized.

Currently, there is no information available in the scientific literature regarding the application of these advanced techniques to this compound.

Theoretical and Computational Chemistry Studies of 8 Azaspiro 4.5 Dec 2 Ene 7,9 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, providing insights into molecular structure, stability, and reactivity.

For a molecule like 8-Azaspiro[4.5]dec-2-ene-7,9-dione, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Generate molecular orbital (MO) diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical for predicting reactivity.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds.

Determine Reactivity Descriptors: Calculate properties like electrostatic potential maps, which show electron-rich and electron-poor regions of the molecule. This helps predict sites susceptible to nucleophilic or electrophilic attack.

While specific DFT studies on this compound are not prevalent in the literature, research on related spiro systems demonstrates the utility of this approach. For instance, studies on similar heterocyclic compounds use DFT to rationalize their stability and explore potential reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. mdpi.com This computational technique is invaluable for understanding the flexibility of molecules and their interactions with biological macromolecules like proteins. mdpi.com

For the this compound scaffold, MD simulations can elucidate:

Conformational Landscapes: The spirocyclic system, while rigid, possesses conformational flexibility in its rings. MD simulations can explore the accessible conformations and the energy barriers between them, revealing the most populated shapes of the molecule in solution.

Solvation Effects: By explicitly including solvent molecules (typically water) in the simulation, MD can model how the solvent influences the conformation and properties of the compound.

Ligand-Binding Dynamics: When a derivative of the spiro-compound is known to bind to a protein target, MD simulations can model the binding process. These simulations reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex and can calculate the binding free energy, a measure of binding affinity. mdpi.com

Studies on derivatives such as 1-oxa-8-azaspiro[4.5]decanes, which are ligands for sigma-1 receptors, rely on understanding these dynamic interactions to explain their biological activity. researchgate.net

Application of Frontier Molecular Orbital (FMO) Theory to Elucidate Reaction Mechanisms and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a simplified but powerful application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. numberanalytics.comwikipedia.org The theory posits that reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The energy gap and spatial overlap between these orbitals determine whether a reaction is favorable. numberanalytics.com

In the context of this compound, FMO theory can be applied to understand:

Cycloaddition Reactions: The alkene moiety in the five-membered ring can participate in cycloaddition reactions, such as the Diels-Alder reaction. FMO theory can predict whether the spiro-compound will act as the diene or dienophile and explain the stereochemical outcome of the reaction. wikipedia.org

Nucleophilic and Electrophilic Attacks: The HOMO distribution highlights the most electron-rich areas, which are susceptible to attack by electrophiles. Conversely, the LUMO distribution shows the most electron-deficient areas, which are sites for nucleophilic attack. The dione (B5365651) functionality, for example, contains electrophilic carbon atoms.

Regioselectivity: When a reaction can produce multiple isomers, FMO theory helps predict which product is more likely to form by analyzing the orbital coefficients on the interacting atoms.

FMO theory provides a qualitative framework that complements more intensive computational methods like DFT for rationalizing chemical reactivity. numberanalytics.com

In Silico Modeling for Predicting Molecular Properties and Interactions

In silico modeling encompasses a wide range of computational methods used to predict the properties of molecules without the need for laboratory experiments. These models are particularly important in the early stages of drug discovery for filtering large libraries of compounds.

For this compound and its derivatives, in silico tools can predict a variety of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. Public databases like PubChem provide computationally predicted properties for many compounds, including derivatives of the 8-azaspiro[4.5]decane scaffold. nih.govuni.lu

Table 1: Predicted Molecular Properties for a Representative Derivative, 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione

PropertyValueSource
Molecular FormulaC12H15NO2PubChem
Molecular Weight205.25 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

This data is for a related saturated compound as a representative example. Data generated via computational models. uni.lu

These predicted properties are crucial for assessing the "drug-likeness" of a compound. For example, XLogP3 is a measure of lipophilicity, which influences a molecule's ability to cross cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Correlating Structure with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com A QSAR model takes the form of a mathematical equation where biological activity is a function of molecular descriptors (numerical representations of chemical structure).

QSAR studies are prominent for derivatives of the 8-azaspiro[4.5]decane-7,9-dione core. By synthesizing and testing a series of related analogs, researchers can build models that explain how specific structural modifications affect biological outcomes.

For example, studies on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists have led to the following insights:

Systematic modifications of the core structure directly influence receptor affinity and selectivity. nih.gov

The introduction of certain functional groups can enhance preferential affinity for M1 receptors over M2 receptors. nih.gov

Such studies allow for the correlation of antiamnesic activity with structural features, while also predicting potential side effects. nih.gov

A similar QSAR study on buspirone (B1668070) analogs, which feature the 8-azaspiro[4.5]decane-7,9-dione moiety, demonstrated that the terminal cycloimide part is crucial for the formation of the bioactive complex with 5-HT1A receptors. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for 8-Azaspiro[4.5]decane Derivatives

Structural MoietyModificationEffect on Biological ActivityTarget Receptor
8-Azaspiro[4.5]decane-7,9-dioneAddition of a 4-carbon chain linked to a tetrahydroisoquinoline groupMaintained high affinity and functional profile5-HT1A nih.gov
1-Oxa-8-azaspiro[4.5]decaneSubstitution at the 2- and 3-positions of the oxaspiro ringModulated M1/M2 receptor selectivity and agonist activityM1 Muscarinic nih.gov
1,4-Dioxa-8-azaspiro[4.5]decaneAttachment of a fluoroethoxybenzyl group at the 8-positionHigh affinity and selectivityσ1 Receptors nih.gov

These QSAR and SAR studies are essential for lead optimization, guiding medicinal chemists in designing new compounds with improved potency and selectivity. mdpi.com

Research on Biological Activities and Mechanistic Insights

The Privileged Scaffold: 8-Azaspiro[4.5]decane-7,9-dione in Medicinal Chemistry

The 8-azaspiro[4.5]decane-7,9-dione framework is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its unique three-dimensional arrangement, featuring a spirocyclic system that incorporates a piperidine (B6355638) ring fused to a cyclopentane (B165970) ring. ontosight.ai This rigid, yet versatile, structure provides a distinct spatial orientation for appended functional groups, enabling them to interact with biological targets with high specificity. The presence of the dione (B5365651) functionality and the nitrogen atom at the 8-position offer key points for chemical modification, allowing for the synthesis of diverse libraries of compounds with a wide range of pharmacological properties. ontosight.aiontosight.ai The inherent drug-like properties of this scaffold make it an attractive starting point for the development of new therapeutic agents. dntb.gov.ua

Targeting Tuberculosis: Anti-tubercular Investigations

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective treatments. Researchers have investigated the anti-tubercular potential of 8-azaspiro[4.5]decane-7,9-dione conjugates. In one study, a series of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. dntb.gov.uaresearchgate.net Several of these conjugates demonstrated notable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 12.5 µg/mL. researchgate.net Specifically, compounds designated as 1g and 1h exhibited significant potency with MICs of 0.19 and 0.39 µg/mL, respectively. researchgate.net These findings underscore the potential of this scaffold in the development of novel anti-TB agents. nih.gov

Table 1: Anti-tubercular Activity of Selected 2H-chromen-8-azaspiro[4.5]decane-7,9-dione Conjugates

Compound MIC (µg/mL) against M. tuberculosis H37Rv
1c 0.78
1d 1.56
1g 0.19
1h 0.39
1j 0.78

Data sourced from a study on 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates. researchgate.net

The Fight Against Cancer: Anticancer and Anti-proliferative Studies

The 8-azaspiro[4.5]decane-7,9-dione scaffold has also been a focal point in the search for new anticancer drugs. dntb.gov.ua Derivatives of this compound have been subjected to in vitro screening against various human cancer cell lines, revealing promising anti-proliferative activity. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov

Notably, compounds 11b and 11h were particularly effective against the A549 cell line, with IC₅₀ values of 0.18 and 0.19 µM, respectively. nih.gov Against the MDA-MB-231 cell line, compounds 11d, 11h, and 11k demonstrated the most potent cytotoxicity with IC₅₀ values of 0.08, 0.08, and 0.09 µM, respectively. nih.gov Furthermore, compounds 11h, 11k, and 12c were the most active against the HeLa cell line, with IC₅₀ values of 0.15, 0.14, and 0.14 µM, respectively. nih.gov Another study highlighted that a specific 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugate, compound 1j, displayed good cytotoxicity against the HeLa cell line with an IC₅₀ of 16.14 µM, while compound 1l was moderately active against the HT-29 cell line with an IC₅₀ of 18.07 µM. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Azaspiro[4.5]decane Derivatives

Compound Cancer Cell Line IC₅₀ (µM)
11b A549 (Lung) 0.18
11h A549 (Lung) 0.19
11d MDA-MB-231 (Breast) 0.08
11h MDA-MB-231 (Breast) 0.08
11k MDA-MB-231 (Breast) 0.09
11h HeLa (Cervical) 0.15
11k HeLa (Cervical) 0.14
12c HeLa (Cervical) 0.14
1j HeLa (Cervical) 16.14
1l HT-29 (Colon) 18.07

Data compiled from studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 2H-chromen-8-azaspiro[4.5]decane-7,9-dione derivatives. researchgate.netnih.gov

Exploring Antiviral Frontiers, Including Coronaviruses

The broad biological activity of azaspiro compounds extends to the realm of antiviral research. While specific studies focusing solely on 8-azaspiro[4.5]dec-2-ene-7,9-dione against coronaviruses are limited in the provided results, related structures have shown promise. For instance, research on 1-thia-4-azaspiro[4.5]decane derivatives has indicated their potential potency against coronaviruses. researchgate.netnih.gov The ongoing search for effective treatments for viral infections, including those caused by coronaviruses, makes this class of compounds an area of active investigation. nih.gov

Quelling Inflammation: Anti-inflammatory Activity

The potential of 8-azaspiro[4.5]decane-7,9-dione and its derivatives as anti-inflammatory agents is an area of growing interest. ontosight.ai The structural features of these compounds suggest they may interact with key targets in inflammatory pathways. While the provided search results allude to this potential, detailed in vitro profiling data for specific 8-azaspiro[4.5]decane-7,9-dione derivatives was not explicitly available. Further research is needed to fully elucidate the anti-inflammatory activity and mechanisms of action of this compound class.

Combating Microbes: Antimicrobial and Antibacterial Properties

In addition to their anti-tubercular activity, azaspiro compounds have been investigated for broader antimicrobial and antibacterial properties. dntb.gov.ua The unique structural motif of the 8-azaspiro[4.5]decane-7,9-dione scaffold makes it a candidate for the development of new antimicrobial agents to combat a range of pathogenic microorganisms. ontosight.ai

Unraveling Interactions: Molecular Docking Studies

To understand the mechanisms underlying the observed biological activities, researchers have employed molecular docking studies. These computational techniques provide insights into the potential binding modes and interactions of 8-azaspiro[4.5]decane-7,9-dione derivatives with their biological targets. For example, in the context of anti-tubercular research, molecular docking studies were performed to investigate the intermolecular interactions between synthesized 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates and their target proteins in M. tuberculosis. dntb.gov.uaresearchgate.net These in silico analyses help to rationalize the structure-activity relationships observed in vitro and guide the design of more potent and selective inhibitors. researchgate.net

Alpha(1d)-Adrenergic Receptor Antagonism

A thorough search of available scientific literature did not yield any studies specifically investigating the activity of this compound as an antagonist for the alpha(1d)-adrenergic receptor. Research on related spiro-compounds has been conducted in the context of other receptors, such as the sigma-1 receptor, but a direct link to alpha(1d)-adrenergic antagonism for this specific compound is not documented in the reviewed sources. nih.gov The sympathetic nervous system's regulation of blood pressure is significantly mediated by α1-adrenergic receptors, which are activated by catecholamines to induce vascular smooth muscle contraction. nih.gov While antagonists of the α1D-AR subtype are considered to have a role in managing vascular tone, no evidence was found to suggest that this compound is among the compounds studied for this effect. nih.gov

DNA Gyrase Inhibition

There is no scientific evidence available from the conducted searches to suggest that this compound acts as an inhibitor of DNA gyrase. DNA gyrase is a critical enzyme for bacterial DNA replication and a target for antibacterial agents. nih.gov The body of research on DNA gyrase inhibitors is extensive, focusing on various chemical scaffolds, but derivatives of this compound are not mentioned in this context in the available literature.

SARS-CoV-2 Main Protease (Mpro) Interactions

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov In the quest for Mpro inhibitors, various chemical structures have been explored.

Research has been published on the antiviral activity of related compounds, such as 1-thia-4-azaspiro[4.5]decan-3-one derivatives, against human coronavirus 229E. nih.govnih.gov These studies established a structure-activity relationship for that specific scaffold, noting that antiviral activity was dependent on substitutions at particular positions. nih.govnih.gov However, these findings are not directly applicable to this compound, which has a different core structure.

Computational and experimental studies have identified key interactions between various inhibitors and the Mpro active site, often involving residues such as Cys145, His41, Gly143, and Glu166. nih.govnih.gov Despite the broad screening of compounds for Mpro inhibition, no specific data or molecular modeling studies concerning the interaction of this compound with the SARS-CoV-2 main protease were found in the reviewed literature.

Conclusion and Future Directions in 8 Azaspiro 4.5 Dec 2 Ene 7,9 Dione Research

Summary of Key Achievements and Advancements in the Field

Research into 8-azaspiro[4.5]decane-7,9-dione and its derivatives has yielded significant advancements, primarily in the synthesis of the saturated core and the exploration of its utility as a pharmacophore.

A notable achievement has been the development of efficient synthetic routes to the parent 8-azaspiro[4.5]decane-7,9-dione. One straightforward and industrially scalable method involves the direct reaction of 1,1-cyclopentanedicarboxylic acid (also referred to as 1,1-pentamethylene oxalic acid) with urea (B33335) at elevated temperatures, followed by recrystallization to yield the desired spiro-dione with high purity. rsc.orggoogle.com This method's simplicity and use of readily available starting materials represent a key milestone in making this scaffold accessible for further derivatization. rsc.orggoogle.com

Furthermore, extensive research has been conducted on the N-alkylation of the 8-azaspiro[4.5]decane-7,9-dione core to produce a variety of biologically active compounds. A significant portion of this work has been inspired by the structure of buspirone (B1668070), an anxiolytic drug. For instance, a new analog, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was synthesized and shown to be an equipotent 5-HT1A receptor ligand to buspirone, demonstrating that the 2-pyrimidinyl group of buspirone is not essential for its primary bioactivity. researchgate.netnih.gov This finding opens up avenues for creating novel analogs with potentially improved pharmacokinetic profiles.

The versatility of the 8-azaspiro[4.5]decane-7,9-dione scaffold has also been demonstrated in the development of compounds with other biological activities. For example, derivatives have been investigated as potential anticancer agents. These studies highlight the potential of the spiro-dione moiety to serve as a core for developing therapeutics targeting a range of diseases.

Identification of Current Research Gaps and Challenges

Despite the progress made, several research gaps and challenges remain in the field of 8-azaspiro[4.5]dec-2-ene-7,9-dione.

The most significant gap is the lack of reported synthetic methods specifically for introducing the C2-C3 double bond into the 8-azaspiro[4.5]decane-7,9-dione framework. While general methods for creating unsaturation in cyclic systems exist, their applicability and efficiency for this particular spirocycle have not been documented. The development of stereoselective methods to control the geometry of the double bond would be a particularly important challenge to address.

Furthermore, there is a dearth of information on the biological activity profile of this compound and its derivatives. The introduction of unsaturation can significantly alter the three-dimensional shape, electronic properties, and metabolic stability of a molecule, potentially leading to novel biological activities or enhanced potency. bldpharm.com Without empirical data, the therapeutic potential of this unsaturated scaffold remains speculative.

Another challenge lies in the limited exploration of the chemical space around the this compound core. While N-alkylation of the saturated analog has been studied, other positions on the carbocyclic and heterocyclic rings remain largely unfunctionalized. The development of methodologies to selectively introduce substituents at these positions is crucial for a thorough structure-activity relationship (SAR) study.

Promising Avenues for Future Synthetic Methodologies

Future synthetic research on this compound should focus on addressing the current gaps. Several promising avenues can be explored:

Introduction of Unsaturation: Standard organic synthesis techniques, such as allylic bromination followed by dehydrobromination, or the use of modern catalytic methods for dehydrogenation, could be investigated for their efficacy in creating the C2-C3 double bond in the pre-formed 8-azaspiro[4.5]decane-7,9-dione ring system.

De Novo Synthesis: An alternative approach would be to construct the unsaturated spirocycle from acyclic or simpler cyclic precursors already containing the double bond. This could involve ring-closing metathesis or intramolecular cyclization strategies.

Catalytic and Asymmetric Synthesis: The development of transition metal-catalyzed or organocatalyzed methods could provide efficient and stereoselective access to various derivatives of this compound. rsc.orgresearchgate.net This would be particularly valuable for creating libraries of compounds for biological screening.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies would enable the rapid generation of a wide range of analogs with modifications at multiple positions on the scaffold, facilitating the exploration of the chemical space. researchgate.net

Prospects for Rational Design and Development of Novel Bioactive Compounds

The this compound scaffold holds considerable promise for the rational design of new therapeutic agents. The introduction of the double bond adds a degree of conformational constraint and alters the electronic nature of the carbocyclic ring, which can be exploited for targeted drug design.

One exciting prospect is the development of novel enzyme inhibitors. The spirocyclic framework can orient substituents in specific three-dimensional arrangements, making it an ideal scaffold for targeting the active sites of enzymes. nih.govnih.govacs.orgacs.org The dione (B5365651) functionality could also participate in hydrogen bonding interactions with protein residues.

Furthermore, the unsaturated scaffold could be explored for its potential as a modulator of protein-protein interactions. The rigidified structure might provide a better fit for the often-shallow and extended surfaces involved in these interactions.

The development of new anticancer agents is another promising area. The structural features of spirooxindoles, which have shown potent anticancer activity, could inspire the design of novel this compound derivatives. researchgate.net

Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Modeling, and Biological Evaluation

To fully unlock the potential of the this compound scaffold, an interdisciplinary approach is essential.

Chemical Synthesis will be the engine for creating a diverse library of compounds. This will involve the development of new synthetic methods and the application of existing ones to generate analogs with systematic variations in their structure.

Computational Modeling will play a crucial role in guiding the synthetic efforts. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of designed compounds with their biological targets, helping to prioritize synthetic candidates. acs.org In silico screening of virtual libraries can also identify promising lead compounds for synthesis and biological testing.

Biological Evaluation is the ultimate test of the therapeutic potential of the synthesized compounds. scispace.comresearchgate.net High-throughput screening assays can be used to rapidly assess the activity of a large number of compounds against a panel of biological targets. Detailed in vitro and in vivo studies will then be necessary to characterize the pharmacological properties of the most promising hits.

By integrating these three disciplines, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold. This synergistic approach will enable a more rational and efficient exploration of the chemical and biological space surrounding this intriguing molecule.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 8-Azaspiro[4.5]dec-2-ene-7,9-dione derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves condensation reactions, such as ethylenediamine with substituted piperidinones (e.g., 3-methyl-r(2),c(6)-diphenyl piperidin-4-one), to form spirocyclic structures. Optimization includes adjusting stoichiometry, temperature (typically 60–100°C), and solvent polarity (e.g., ethanol or THF). Post-synthesis purification via column chromatography and recrystallization ensures product integrity. Structural validation relies on IR (amide C=O stretches at ~1650 cm⁻¹) and NMR (¹H/¹³C for spirojunction and substituent analysis) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies spin systems (e.g., ABX patterns in spiro scaffolds) and substituent positions. For example, coupling constants (³J) >10 Hz indicate axial-equatorial proton arrangements in chair conformations .
  • X-ray crystallography : Resolves absolute configuration and ring puckering. Monoclinic systems (e.g., space group P21) with β angles ~94° confirm spirocyclic geometry .
  • IR spectroscopy : Validates carbonyl groups (C=O at 1700–1750 cm⁻¹) and hydrogen-bonding networks .

Q. How are impurities in this compound identified during pharmaceutical synthesis?

  • Methodological Answer : Impurities like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone-related Compound L) are detected using HPLC with C18 columns and UV detection (λ = 210–254 nm). Method validation follows ICH guidelines, including specificity (resolution >2.0), linearity (R² >0.999), and precision (%RSD <2%). Reference standards traceable to USP/EP pharmacopeias ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for spirocyclic compounds with complex spin systems?

  • Methodological Answer : For ABX spin systems (common in spiro scaffolds), second-order analysis using the Bernstein method calculates coupling constants (³J) and chemical shifts. Computational tools (e.g., MestReNova) simulate splitting patterns, while X-ray data validate proposed conformations. Discrepancies between experimental and simulated spectra may require variable-temperature NMR to assess dynamic effects .

Q. What strategies improve the yield of multi-component reactions (MCRs) for synthesizing azaspiro derivatives?

  • Methodological Answer : MCRs (e.g., [C2+C2+CN] domino reactions) benefit from:

  • Acid catalysis : Concentrated H₂SO₄ promotes dearomatization of methoxybenzenes.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) and improves yields by 15–20% .

Q. How are spirocyclic compounds evaluated for biological activity, and what mechanistic insights are prioritized?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution determines MICs against S. aureus (Gram+) and E. coli (Gram-). Structure-activity relationships (SARs) focus on substituent effects (e.g., electron-withdrawing groups enhance activity).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) identify apoptotic pathways via caspase-3 activation. Conformational flexibility (e.g., chair vs. boat) influences membrane permeability .

Q. What analytical challenges arise in quantifying trace impurities in azaspiro-based APIs, and how are they mitigated?

  • Methodological Answer : Co-elution of structurally similar impurities (e.g., degradation products) is addressed by:

  • UPLC-MS/MS : Enhances resolution with sub-2µm particles and quantifies ions using MRM transitions.
  • Forced degradation studies : Acid/alkali hydrolysis, photolysis, and oxidation (e.g., H₂O₂) identify labile functional groups. Stability-indicating methods ensure specificity under stress conditions .

Data Contradiction and Validation

Q. When crystallographic data conflict with computational modeling of spiro scaffolds, how is the discrepancy resolved?

  • Methodological Answer : Density functional theory (DFT) optimizes molecular geometries (e.g., B3LYP/6-31G*) and compares calculated vs. experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Rietveld refinement of powder XRD data validates bulk phase purity .

Method Development and Regulatory Compliance

Q. What steps ensure HPLC method transferability for azaspiro compounds across laboratories?

  • Methodological Answer : Robustness testing evaluates parameter variations (e.g., ±5% organic modifier, ±0.2 pH units). System suitability criteria (e.g., tailing factor <2.0, plate count >2000) are enforced. Inter-lab validation includes cross-training analysts and calibrating equipment (e.g., column oven temperature ±1°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.